8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural features include:
- A 4-chlorophenylmethyl group at the 8-position.
- A 2-phenoxyethyl substituent at the 3-position.
This scaffold is part of a broader class of spirohydantoins studied for diverse biological activities, including enzyme inhibition (e.g., hypoxia-inducible factor prolyl hydroxylases, HIF PHDs) and antibacterial applications.
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c23-18-8-6-17(7-9-18)16-25-12-10-22(11-13-25)20(27)26(21(28)24-22)14-15-29-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULRMOXARWXHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on the target compound’s structure.
Key Observations :
- Substituent Diversity: The 3-position substituents vary widely (e.g., phenoxyethyl, methylphenyl, imidazole), impacting electronic, steric, and solubility properties.
- Biological Activity :
- TTDD () demonstrates the role of tetramethyl substituents in enabling antibacterial activity via N-halamine formation, a mechanism distinct from enzyme inhibition .
- Compound 11 () highlights the importance of pyridine and imidazole groups in HIF PHD2 inhibition, with imidazole derivatives (Compound 14) showing superior activity .
Pharmacological and Functional Insights
- HIF PHD Inhibition: Spirohydantoins like Compound 11 () are optimized for pan-PHD inhibition, with acidic groups introduced to mitigate hERG channel off-target effects . The target compound’s phenoxyethyl group may similarly influence target binding or metabolic stability.
- Antibacterial Applications: TTDD () exemplifies non-therapeutic uses, where structural rigidity and halogen-binding capacity are critical .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (414.90 vs.
- Stability : TTDD’s tetramethyl groups confer stability for chlorination cycles, whereas HIF inhibitors (e.g., Compound 11) prioritize metabolic stability via heterocyclic substituents .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substituents at the 3-position critically determine biological activity. For example: Pyridine/imidazole rings enhance metal chelation in PHD inhibitors . Bulky groups (e.g., phenoxyethyl) may improve CNS permeability or receptor selectivity, though this requires validation.
- Conversely, its lack of N-halamine groups (vs. TTDD) makes antibacterial use less likely.
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